Cyclopropyl(pyridin-2-YL)methanamine hcl
Overview
Description
Cyclopropyl(pyridin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula C9H13ClN2 . It is also known as ®-cyclopropyl (pyridin-2-yl)methanol hydrochloride .
Molecular Structure Analysis
The InChI code for Cyclopropyl(pyridin-2-YL)methanamine hcl is 1S/C9H12N2.2ClH/c10-9(7-4-5-7)8-3-1-2-6-11-8;;/h1-3,6-7,9H,4-5,10H2;2*1H . This indicates the presence of a cyclopropyl group attached to a pyridin-2-yl group through a methanamine linkage, along with two hydrochloride ions.Physical and Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 221.13 . The storage temperature is +4°C .Scientific Research Applications
Anticonvulsant Agents
Cyclopropyl(pyridin-2-yl)methanamine HCl derivatives have been synthesized and screened for anticonvulsant activity. Some compounds exhibited significant seizure protection after administration in various models. For example, compounds such as N-(2-chlorobenzylidene)(pyridin-3-yl)methanamine and N-(3phenylallylidene)(pyridin-3-yl)methanamine showed promising results with high protective indices (Pandey & Srivastava, 2011).
Antiviral Activity
A study on spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, including derivatives of this compound, revealed significant inhibition of the cytopathicity of influenza A virus. These compounds showed specificity as anti-influenza A virus agents (Kolocouris et al., 1994).
Catalytic Applications
Derivatives of this compound have been used in the synthesis of unsymmetrical NCN′ pincer palladacycles. These compounds showed good catalytic activity and selectivity in various applications (Roffe et al., 2016).
Coordination Chemistry
The compound has been utilized in synthesizing chelating and bridging ligands for various metals. For example, N-(pyridin-2-ylmethylene)-1-(pyridin-3-yl)methanamine derivatives have shown interesting coordination geometries and properties when reacted with different metal salts (Tabatabaei et al., 2015).
Anticancer Activity
Certain palladium(II) and platinum(II) complexes based on Schiff base ligands, including R-(pyridin-2-yl)methanamine, have shown anticancer activity against various human cancerous cell lines. This points towards the potential use of these complexes in cancer treatment (Mbugua et al., 2020).
Photocytotoxicity
Iron(III) complexes containing phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine derivatives exhibited photocytotoxic properties, demonstrating potential for therapeutic applications in red light (Basu et al., 2014).
Safety and Hazards
In case of inhalation, skin contact, eye contact, or ingestion, it is advised to remove the person to fresh air, rinse skin with water, rinse eyes cautiously with water, and rinse mouth respectively. If symptoms persist, seek medical attention . It is also advised to keep away from heat/sparks/open flames/hot surfaces .
Future Directions
While specific future directions for Cyclopropyl(pyridin-2-YL)methanamine hcl are not mentioned in the search results, related compounds have been synthesized and evaluated for potential biological activities . This suggests that this compound could also be explored for similar applications in the future.
Mechanism of Action
Mode of Action
It’s known that pyridin-2-yl methanones can be synthesized from pyridin-2-yl-methanes through a direct csp3-h oxidation approach . This suggests that the compound might interact with its targets through a similar mechanism, possibly leading to changes in the oxidation state of the target molecules.
Biochemical Pathways
Compounds with similar structures have been found to influence various biochemical pathways, including the oxidation of primary and secondary amines .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Cyclopropyl(pyridin-2-YL)methanamine HCl. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets .
Properties
IUPAC Name |
cyclopropyl(pyridin-2-yl)methanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.ClH/c10-9(7-4-5-7)8-3-1-2-6-11-8;/h1-3,6-7,9H,4-5,10H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOQXOUIBFTFOG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=CC=N2)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676886 | |
Record name | 1-Cyclopropyl-1-(pyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
478263-93-3 | |
Record name | 1-Cyclopropyl-1-(pyridin-2-yl)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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